8-Fluoroquinoline-3-carbaldehyde
Overview
Description
8-Fluoroquinoline-3-carbaldehyde is a fluorinated derivative of quinoline, a heterocyclic aromatic organic compound The incorporation of a fluorine atom into the quinoline structure enhances its biological activity and provides unique chemical properties
Mechanism of Action
Target of Action
The primary targets of 8-Fluoroquinoline-3-carbaldehyde are bacterial enzymes such as DNA gyrase and topoisomerase IV . These enzymes play a crucial role in bacterial DNA replication, making them ideal targets for antibacterial agents .
Mode of Action
this compound, like other fluoroquinolones, interacts with its targets by binding to the enzyme-DNA complex . This binding stabilizes DNA strand breaks created by DNA gyrase and topoisomerase IV . The formation of these ternary complexes of drug, enzyme, and DNA block the progress of the replication fork .
Biochemical Pathways
The action of this compound affects the DNA synthesis pathway in bacteria . By inhibiting DNA gyrase and topoisomerase IV, the compound prevents the supercoiling of DNA and interferes with the separation of replicated chromosomal DNA . This leads to the cessation of DNA replication and ultimately bacterial death .
Pharmacokinetics
Fluoroquinolones, in general, are known for their good absorption, distribution, metabolism, and excretion (adme) properties . These properties contribute to their bioavailability and efficacy as antibacterial agents .
Result of Action
The molecular effect of this compound’s action is the inhibition of DNA replication in bacteria . On a cellular level, this results in the inability of the bacteria to reproduce, leading to bacterial death . This makes this compound an effective antibacterial agent .
Biochemical Analysis
Biochemical Properties
8-Fluoroquinoline-3-carbaldehyde plays a significant role in various biochemical reactions. It interacts with several enzymes and proteins, influencing their activity. For instance, it has been shown to interact with DNA gyrase and topoisomerase II, enzymes crucial for DNA replication and transcription . These interactions often involve the formation of hydrogen bonds and hydrophobic interactions, which can inhibit the enzymatic activity, leading to potential antibacterial effects. Additionally, this compound can form Schiff bases with amino groups of proteins, altering their structure and function.
Cellular Effects
The effects of this compound on cellular processes are profound. It can influence cell signaling pathways, gene expression, and cellular metabolism. For example, by inhibiting DNA gyrase and topoisomerase II, this compound can disrupt DNA replication and transcription, leading to cell cycle arrest and apoptosis in bacterial cells . In mammalian cells, it may affect gene expression by modifying transcription factors or other regulatory proteins. Additionally, its interaction with cellular proteins can alter metabolic pathways, potentially leading to changes in cellular energy production and biosynthesis.
Molecular Mechanism
At the molecular level, this compound exerts its effects through several mechanisms. It binds to the active sites of enzymes like DNA gyrase and topoisomerase II, inhibiting their activity . This binding is often facilitated by the formation of hydrogen bonds and van der Waals interactions. Furthermore, the aldehyde group of this compound can react with nucleophilic groups in proteins, forming covalent adducts that can inhibit enzyme function or alter protein structure. These interactions can lead to changes in gene expression, either by directly modifying transcription factors or by affecting signaling pathways that regulate gene transcription.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time. The compound’s stability and degradation are crucial factors that influence its long-term effects. Studies have shown that this compound is relatively stable under standard laboratory conditions, but it can degrade over time, especially when exposed to light or heat . This degradation can reduce its efficacy and alter its biological activity. Long-term exposure to this compound in cell cultures has been observed to cause cumulative effects, such as increased cell death and changes in cellular metabolism.
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At low doses, it may exhibit minimal toxicity and primarily exert its intended biochemical effects, such as enzyme inhibition . At higher doses, it can cause adverse effects, including toxicity and damage to tissues. Studies have shown that high doses of this compound can lead to liver and kidney damage in animal models, indicating a threshold beyond which the compound becomes harmful. These findings underscore the importance of dosage optimization in therapeutic applications.
Metabolic Pathways
This compound is involved in several metabolic pathways. It can be metabolized by liver enzymes, such as cytochrome P450, which can oxidize the aldehyde group to a carboxylic acid . This metabolic transformation can influence the compound’s biological activity and toxicity. Additionally, this compound can affect metabolic flux by inhibiting key enzymes in metabolic pathways, leading to changes in metabolite levels and cellular energy production.
Transport and Distribution
The transport and distribution of this compound within cells and tissues are mediated by various transporters and binding proteins. The compound can diffuse across cell membranes due to its lipophilic nature, but it may also be actively transported by specific transporters . Once inside the cell, this compound can bind to intracellular proteins, influencing its localization and accumulation. These interactions can affect the compound’s efficacy and toxicity, as well as its ability to reach target sites within the cell.
Subcellular Localization
This compound exhibits specific subcellular localization patterns that can influence its activity. It is often found in the nucleus, where it can interact with DNA and nuclear proteins . This localization is facilitated by its ability to diffuse through the nuclear membrane and bind to nuclear components. Additionally, this compound can localize to other organelles, such as the mitochondria, where it may affect mitochondrial function and energy production. The compound’s subcellular localization is influenced by targeting signals and post-translational modifications that direct it to specific compartments within the cell.
Preparation Methods
The synthesis of 8-Fluoroquinoline-3-carbaldehyde typically involves the Vilsmeier-Haack reaction. This method uses a formylating agent, such as N,N-dimethylformamide (DMF) and phosphorus oxychloride (POCl3), to introduce the formyl group into the quinoline ring. The reaction conditions generally include:
Reagents: 2-Chloro-7-fluoroquinoline, DMF, POCl3
Industrial production methods may involve similar synthetic routes but are optimized for large-scale production, ensuring higher yields and purity of the final product.
Chemical Reactions Analysis
8-Fluoroquinoline-3-carbaldehyde undergoes various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to a carboxylic acid using oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Reduction: The aldehyde group can be reduced to an alcohol using reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).
Substitution: The fluorine atom can be replaced by nucleophiles in nucleophilic substitution reactions.
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation yields 8-fluoroquinoline-3-carboxylic acid, while reduction produces 8-fluoroquinoline-3-methanol.
Scientific Research Applications
8-Fluoroquinoline-3-carbaldehyde has several scientific research applications:
Chemistry: It serves as a building block for synthesizing more complex fluorinated quinoline derivatives, which are valuable in various chemical reactions and studies.
Biology: The compound is used in the development of fluorescent probes and dyes due to its unique photophysical properties.
Industry: The compound finds applications in the production of liquid crystals and other advanced materials.
Comparison with Similar Compounds
8-Fluoroquinoline-3-carbaldehyde can be compared with other fluorinated quinoline derivatives, such as:
- 7-Fluoroquinoline-3-carbaldehyde
- 6-Fluoroquinoline-3-carbaldehyde
- 5-Fluoroquinoline-3-carbaldehyde
These compounds share similar structural features but differ in the position of the fluorine atom, which can influence their chemical reactivity and biological activity. The unique position of the fluorine atom in this compound may confer distinct properties, making it particularly useful in specific applications .
Properties
IUPAC Name |
8-fluoroquinoline-3-carbaldehyde | |
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H6FNO/c11-9-3-1-2-8-4-7(6-13)5-12-10(8)9/h1-6H | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SQWYDHUNAAEUBX-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=CC(=CN=C2C(=C1)F)C=O | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H6FNO | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
175.16 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1258638-54-8 | |
Record name | 8-fluoroquinoline-3-carbaldehyde | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
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